(1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucitol, also known as an intermediate in the synthesis of Empagliflozin, is a complex organic compound with significant implications in medicinal chemistry. It is classified as a carbohydrate derivative and is primarily recognized for its role in the treatment of type 2 diabetes through its action as a sodium-glucose co-transporter 2 inhibitor.
This compound is derived from D-glucitol and is part of a broader category of glucitol derivatives. Its chemical structure includes multiple functional groups, including chloro, phenyl, and tetrahydrofuran moieties, which contribute to its biological activity. The compound's classification can be summarized as follows:
The synthesis of (1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucitol involves several steps that leverage various organic chemistry techniques.
Detailed processes have been outlined in patents, which describe methods for producing both amorphous and crystalline forms of the compound .
The molecular structure of (1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucitol can be represented by its molecular formula:
Property | Value |
---|---|
Molecular Weight | 619.1 g/mol |
Molecular Formula | C31H35ClO11 |
Exact Mass | 618.1867896 g/mol |
Topological Polar Surface Area | 133 Ų |
Hydrogen Bond Donor Count | 0 |
Hydrogen Bond Acceptor Count | 11 |
Rotatable Bond Count | 14 |
The compound features a complex arrangement with multiple stereocenters (six defined), contributing to its stereochemistry and biological activity .
The compound participates in various chemical reactions typical of carbohydrate derivatives:
These reactions are crucial for synthesizing more complex derivatives or modifying existing ones for enhanced therapeutic efficacy .
The mechanism of action for (1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucitol primarily revolves around its role as an inhibitor of sodium-glucose co-transporter 2.
The compound inhibits glucose reabsorption in the kidneys, leading to increased glucose excretion in urine. This action helps lower blood glucose levels in patients with type 2 diabetes:
Clinical studies have shown that such inhibitors can significantly improve glycemic control when used alongside other diabetes medications .
These properties are critical for determining the compound's handling and storage requirements in pharmaceutical applications .
(1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucitol has significant applications in medicinal chemistry:
Its role as an intermediate highlights its importance in developing effective treatments for metabolic disorders .
CAS No.: 943001-56-7
CAS No.: 15399-43-6
CAS No.:
CAS No.: 1471-96-1
CAS No.: 74240-46-3
CAS No.: 55064-20-5